molecular formula C23H22N4O2S B2993307 N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide CAS No. 1019103-07-1

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide

Cat. No.: B2993307
CAS No.: 1019103-07-1
M. Wt: 418.52
InChI Key: LJSZKWZWCMOCAC-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide is a sophisticated heterocyclic compound designed for medicinal chemistry and pharmacological research. Its structure integrates a pyrazole core substituted with a 4-(p-tolyl)thiazole ring and a 2-phenoxypropanamide side chain. This molecular framework is characteristic of hybrids designed to exhibit multi-target biological activity, as similar structural motifs are well-documented in scientific literature for their significant research value . The compound's core structure suggests potential for diverse biological activities, primarily in the realms of antimicrobial and anti-inflammatory research. Pyrazole and thiazole rings are established pharmacophores known to confer antimicrobial properties . Research on closely related analogs has demonstrated effectiveness against various Gram-positive and Gram-negative bacterial strains, such as Staphylococcus aureus and Escherichia coli , as well as fungal strains like Candida albicans . Furthermore, the pyrazole moiety is a key structural component in several known anti-inflammatory agents, including commercial COX-2 inhibitors, indicating its potential to modulate inflammatory pathways . The mechanism of action for such compounds often involves the inhibition of key enzymes like cyclooxygenase (COX) or interactions with other inflammatory mediators . Beyond these applications, the structural class of thiazole-pyrazole hybrids is increasingly investigated for its potential in anticancer research. Studies on similar molecules have shown that they can induce apoptosis (programmed cell death) in cancer cell lines, making them promising candidates for oncological discovery programs . The integration of the phenoxypropanamide group may influence the compound's lipophilicity and bioavailability, thereby fine-tuning its interaction with biological targets . The synthesis of this compound typically involves multi-step organic reactions, including cyclocondensation to form the central pyrazole and thiazole rings, followed by functionalization to attach the phenoxypropanamide group . Structural elucidation and purity confirmation are reliably performed using advanced analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) . This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-15-9-11-18(12-10-15)20-14-30-23(24-20)27-21(13-16(2)26-27)25-22(28)17(3)29-19-7-5-4-6-8-19/h4-14,17H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSZKWZWCMOCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C(C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting p-tolylamine with α-haloketones in the presence of a base.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with 1,3-diketones.

    Coupling of Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are coupled through a condensation reaction.

    Formation of Phenoxypropanamide Group: The final step involves the reaction of the coupled thiazole-pyrazole intermediate with phenoxypropanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: Studied for its effects on cellular pathways and enzyme inhibition.

    Pharmaceuticals: Potential use as a lead compound for drug development.

    Industry: Utilized in the synthesis of other complex organic molecules and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The thiazole and pyrazole rings are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound C23H22N4O2S 434.5 p-Tolyl thiazole, 2-phenoxypropanamide Balanced lipophilicity from methyl/phenoxy -
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide C26H25N5O2S 471.6 m-Tolyl pyrrolidone carboxamide Increased rigidity from pyrrolidone ring
N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) C25H20BrN7O2S 570.4 Bromophenyl thiazole, triazole-acetamide Electron-withdrawing Br enhances polarity
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide C19H21N5O2S 407.5 4-Methoxyphenyl thiazole Superior cardioprotective activity vs. reference drugs
N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide C19H23N5O3S2 433.6 Benzo[d]thiazole, methylsulfonyl Enhanced aromaticity and metabolic stability

Key Observations:

In contrast, bromophenyl (9c, ) introduces steric bulk and electron-withdrawing properties, which may improve target selectivity but reduce solubility. The 4-methoxyphenyl substitution () demonstrates that electron-donating groups can enhance biological efficacy, as seen in its cardioprotective activity surpassing Levocarnitine.

434.5). Methylsulfonyl-piperidine () introduces a strong electron-withdrawing group, likely improving metabolic stability but altering logP values.

Pharmacological Potential

  • Cardioprotective Activity : The 4-methoxyphenyl-thiazole derivative () reduced hypoxic contractile responses by 58% compared to Levocarnitine (42%), suggesting that electron-donating aryl groups on thiazoles enhance activity.
  • Binding Interactions: Docking studies for 9c () revealed key hydrogen bonds with active-site residues, a feature likely shared by the target compound due to its phenoxypropanamide side chain.

Biological Activity

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiazole ring, a pyrazole moiety, and a phenoxypropanamide group. The synthesis typically involves multi-step reactions starting from p-toluidine and hydrazine derivatives, leading to the formation of the thiazole and pyrazole rings followed by the coupling of these intermediates to form the final compound.

Synthetic Route Overview:

  • Formation of Thiazole Ring : React p-toluidine with α-haloketones in the presence of a base.
  • Formation of Pyrazole Ring : React hydrazine with 1,3-diketones.
  • Coupling Reaction : Condense thiazole and pyrazole intermediates.
  • Final Amide Formation : React with phenoxypropanoyl chloride under basic conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Studies have demonstrated its potential as an anticancer agent. For instance, it has shown significant antiproliferative effects against several cancer cell lines such as A549 (human lung carcinoma), MCF7 (breast cancer), and others. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
A54910.5Induction of apoptosis
MCF712.3Inhibition of cell proliferation
HeLa8.7Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, showing promising results against both Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes.

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Case Studies

Several studies have investigated the biological activity of this compound:

  • Cancer Cell Line Studies : A study published in Current Chemistry Letters evaluated the compound's effectiveness on various cancer cell lines, highlighting its potential as a lead compound for anticancer drug development .
  • Antimicrobial Efficacy : Research conducted on the antimicrobial properties revealed that the compound could serve as a template for developing new antibiotics, especially in light of rising antibiotic resistance .
  • Mechanistic Insights : Detailed mechanistic studies are ongoing to elucidate how this compound interacts at the molecular level with target proteins involved in cancer progression and microbial resistance.

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